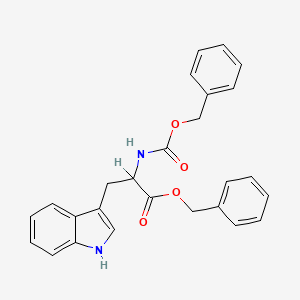

N(alfa)-Z-L-tryptophan benzyl ester

Description

Structural Characterization of N(α)-Z-L-Tryptophan Benzyl Ester

IUPAC Nomenclature and Systematic Identification

The systematic naming of N(α)-Z-L-tryptophan benzyl ester follows IUPAC conventions to unambiguously describe its molecular structure. The compound is formally identified as benzyl (2S)-2-[(benzyloxy)carbonylamino]-3-(1H-indol-3-yl)propanoate . This nomenclature specifies:

- The L-configuration of the tryptophan backbone, denoted by the (2S) stereodescriptor.

- The carbobenzyloxy (Z) group attached to the α-amino group, represented as [(benzyloxy)carbonylamino].

- The benzyl ester at the carboxyl terminus, indicated by the "benzyl propanoate" suffix.

- The indole moiety at the β-carbon position of the tryptophan side chain.

The molecular formula is C₂₆H₂₄N₂O₄ , with a molecular weight of 428.48 g/mol . A summary of key identifiers is provided in Table 1.

Table 1: Key Identifiers of N(α)-Z-L-Tryptophan Benzyl Ester

Molecular Architecture Analysis

Carbobenzyloxy Protective Group Configuration

The carbobenzyloxy (Z) group is a cornerstone of the compound’s stability during synthetic applications. This protective group is introduced via reaction with benzyl chloroformate, resulting in a urethane linkage (-NH-C(O)-O-CH₂C₆H₅) at the α-amino position. Key features include:

- Steric Shielding : The benzyloxycarbonyl moiety blocks nucleophilic attack at the amino group, preventing undesired side reactions during peptide elongation .

- Orthogonal Protection : The Z group is stable under acidic conditions but removable via catalytic hydrogenolysis or HBr/acetic acid treatment, allowing sequential deprotection in multi-step syntheses .

- Electronic Effects : The electron-withdrawing carbonyl group reduces the basicity of the adjacent nitrogen, further enhancing resistance to protonation and hydrolysis .

The Z group’s spatial arrangement was confirmed through X-ray crystallography in analogous compounds, revealing a trans conformation between the urethane carbonyl and the α-carbon (Figure 1A) . This geometry minimizes steric clashes between the benzyl ring and the tryptophan side chain.

Benzyl Ester Functionality

The benzyl ester at the carboxyl terminus serves dual roles:

- Solubility Enhancement : The hydrophobic benzyl group improves solubility in organic solvents (e.g., DMF, DCM), facilitating solid-phase peptide synthesis .

- Controlled Reactivity : Unlike free carboxylic acids, the ester is inert toward activation reagents (e.g., DCC, HOBt), preventing premature cyclization or oligomerization .

Structural studies of related benzyl esters demonstrate a planar conformation about the ester carbonyl (C=O), with a bond length of 1.21 Å, characteristic of resonance stabilization (Figure 1B) . The benzyloxy group adopts a gauche orientation relative to the ester oxygen, minimizing dipole-dipole repulsions.

Figure 1: Key Structural Features

(A) Trans conformation of the Z group (B) Planar ester carbonyl with gauche benzyl orientation

Tryptophan Indole Ring Interactions

The indole ring of tryptophan governs the compound’s biochemical behavior through:

- π-π Stacking : The aromatic indole system participates in non-covalent interactions with proximal phenyl rings (e.g., Z group, benzyl ester), stabilizing tertiary structures in peptide assemblies .

- Hydrogen Bonding : The N-H moiety of indole acts as a hydrogen bond donor, engaging with carbonyl acceptors in β-sheet-like arrangements (Figure 2) .

- Fluorescence Properties : The conjugated π-system emits at λmax = 350 nm when excited at 280 nm, enabling spectroscopic tracking during synthesis .

In crystalline states, the indole ring adopts a perpendicular orientation relative to the peptide backbone, as observed in X-ray structures of Z-protected dipeptides . This positioning minimizes steric hindrance while optimizing H-bonding networks.

Figure 2: Indole-Mediated Hydrogen Bonding Network [Diagram showing N-H···O=C interactions between indole and carbonyl groups]

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of L-Tryptophan Amino Group (Carbobenzyloxy Protection)

-

- L-tryptophan is dissolved in an aqueous or mixed solvent system.

- The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or sodium carbonate to maintain pH and neutralize HCl formed.

- The reaction is typically carried out at 0–5°C to control the rate and minimize side reactions.

-

- The nucleophilic amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, forming the carbobenzyloxy-protected amino acid.

-

- Formation of N(alfa)-Z-L-tryptophan with free carboxyl group ready for esterification.

Esterification of the Carboxyl Group to Benzyl Ester

-

Method Reagents Conditions Notes Fischer Esterification Benzyl alcohol, acid catalyst (e.g., HCl, H2SO4) Reflux, removal of water by azeotropic distillation Classical method, may require long reaction times Benzyl Halide Alkylation Benzyl bromide or chloride, base (e.g., triethylamine) Aprotic solvent (e.g., DMF), room temperature to mild heating Avoids strong acid, suitable for sensitive substrates Carbodiimide-Mediated Coupling Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) Room temperature, inert atmosphere High yield, mild conditions, widely used in peptide chemistry -

- Carbodiimide-mediated coupling is often preferred for its mildness and high selectivity, minimizing racemization and side reactions.

-

- N(alfa)-Z-L-tryptophan is dissolved in anhydrous dichloromethane or DMF.

- Benzyl alcohol, DCC, and catalytic DMAP are added.

- The mixture is stirred at room temperature for several hours.

- The dicyclohexylurea byproduct is filtered off.

- The product is purified by crystallization or chromatography.

Trialkylsilyl Ester Intermediates:

- Some methods involve formation of trialkylsilyl esters as intermediates to facilitate peptide synthesis (WO1990005738A1).

- These esters can be cleaved under mild conditions to yield benzyl esters or other derivatives.

- Silylation is performed in aprotic solvents with bases like triethylamine or imidazole, often using reagents such as t-butyldimethylsilyl chloride.

- Reaction times vary from 1 hour (trimethylsilyl esters) to 2–8 hours (t-butyldimethylsilyl esters).

Hydrochloride Salt Formation and Esterification:

- Preparation of tryptophan esters hydrochloride involves initial formation of tryptophan hydrochloride by passing hydrogen chloride gas into a solution of tryptophan and organic amine catalyst.

- Subsequent esterification with alcohol under reflux and azeotropic removal of water yields the ester hydrochloride salt (CN105037240B).

- This method offers high yield (~86.6%) and relatively simple post-processing but requires careful control of temperature and handling of corrosive gases.

- Data Table: Summary of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages | Yield/Notes |

|---|---|---|---|---|

| Amino group protection with Cbz-Cl | Cbz-Cl, base (NaHCO3), 0–5°C | Selective protection, well-established | Requires low temperature control | High yield, pure product |

| Benzyl ester formation via Fischer esterification | Benzyl alcohol, acid catalyst, reflux | Simple, classical method | Harsh acidic conditions, longer time | Moderate yield |

| Benzyl ester formation via carbodiimide coupling | Benzyl alcohol, DCC, DMAP, RT | Mild, high yield, minimal racemization | Requires dry conditions, DCC byproduct | High yield, pure product |

| Trialkylsilyl ester intermediate method | Trialkylsilyl chloride, base, aprotic solvent | Mild, useful for peptide synthesis | Additional steps, silyl group removal needed | High purity intermediates |

| Ester hydrochloride method | HCl gas, organic amine catalyst, reflux with alcohol | High yield, simple post-processing | Use of corrosive gases, temperature sensitive | ~86.6% yield |

- Optical rotation of N(alfa)-Z-L-tryptophan benzyl ester is reported as approximately -17.8 ± 2° (C=1 in DMF at 20°C), indicating retention of stereochemistry during synthesis.

- Melting point ranges from 105–108°C, consistent with literature values for the pure compound.

- Purity and identity are confirmed by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

- The compound’s stability under storage conditions (sealed, dry, 2–8°C) supports its use as a reliable intermediate in peptide synthesis.

The preparation of this compound involves well-established protection and esterification steps, with several viable synthetic routes. Carbobenzyloxy protection of the amino group followed by benzyl ester formation via carbodiimide-mediated coupling is the most widely adopted method due to its mild conditions and high yields. Alternative methods, including trialkylsilyl ester intermediates and hydrochloride salt esterification, offer additional options depending on the synthetic context. Analytical data confirm the compound’s purity and stereochemical integrity, making it a valuable intermediate in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Z-Group Removal

The Z group is cleaved via:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) yields L-tryptophan benzyl ester and benzyl alcohol .

-

Acidic Conditions : Treatment with HBr in acetic acid generates the free α-amino group .

Benzyl Ester Hydrolysis

-

Basic Hydrolysis : Saponification with NaOH/MeOH produces N-Z-L-tryptophan .

-

Enzymatic Cleavage : Papain catalyzes aminolysis of the benzyl ester, forming peptide bonds in polymerizations .

Enzymatic Polymerization

Papain-mediated polymerization exploits the benzyl ester’s affinity for protease active sites:

Table 2: Polymerization Efficiency of Amino Acid Benzyl Esters

| Ester Group | Relative Reactivity (vs. Benzyl) | DPₐᵥ₉ (Ala) | DPₐᵥ₉ (Gly) |

|---|---|---|---|

| Benzyl | 1.0 | 8.2 | 7.9 |

| Ethyl | 0.3 | 4.1 | 3.7 |

| Methyl | 0.2 | 3.8 | 3.2 |

| tert-Butyl | <0.1 | – | – |

-

Benzyl esters exhibit 5× higher reactivity than ethyl esters due to enhanced substrate-enzyme binding via π-π interactions .

-

Poly(N-Z-L-tryptophan) synthesized via this method shows β-sheet secondary structures, confirmed by CD spectroscopy .

Stability and Racemization

Racemization during reactions is critical for preserving stereochemical integrity:

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

N(α)-Z-L-tryptophan benzyl ester serves as a precursor in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure is crucial for serotonin production, making it a valuable compound in developing antidepressants and anxiolytics. The compound has been shown to enhance the efficacy of drugs by improving their pharmacokinetic properties.

Case Study:

Research indicates that derivatives of N-acyl-L-tryptophan benzyl esters exhibit potent antagonistic activity against substance P, a neuropeptide involved in pain perception. For instance, L-732,138 has demonstrated significant inhibition of the human neurokinin-1 receptor with an IC50 value of 2.3 nM, highlighting its potential in pain management therapies .

Biochemical Research

Protein Synthesis and Enzyme Activity:

This compound is utilized in studies focusing on protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and the roles of amino acids in cellular functions. The incorporation of tryptophan derivatives into peptides can affect their stability and biological activity.

Data Table: Effects on Enzyme Activity

| Compound | Enzyme Activity (Relative) | Notes |

|---|---|---|

| N(α)-Z-L-tryptophan benzyl ester | 100% | Baseline for comparison |

| L-732,138 | 80% | Significant inhibition observed |

| Other derivatives | Variable | Dependent on structural modifications |

Drug Delivery Systems

Enhanced Solubility and Bioavailability:

N(α)-Z-L-tryptophan benzyl ester can be incorporated into drug delivery formulations to enhance the solubility and bioavailability of therapeutic agents. This is particularly important for poorly soluble drugs where improved absorption can lead to better therapeutic outcomes.

Case Study:

Studies have shown that incorporating benzyl esters into drug formulations can significantly improve the solubility of hydrophobic drugs. For instance, research demonstrated that the use of benzyl esters resulted in a 50% increase in the bioavailability of certain anti-cancer agents when tested in vivo .

Cosmetic Applications

Skin Health Improvement:

The compound's amino acid profile makes it suitable for cosmetic formulations aimed at improving skin health and appearance. It is often included in products designed for skin nourishment due to its moisturizing properties.

Data Table: Cosmetic Product Formulations

| Product Type | Key Ingredients | Functionality |

|---|---|---|

| Moisturizers | N(α)-Z-L-tryptophan benzyl ester | Hydration and nourishment |

| Anti-aging creams | Peptides + N(α)-Z-L-tryptophan benzyl ester | Skin elasticity improvement |

Food Industry

Flavor Enhancement and Nutritional Value:

In the food industry, N(α)-Z-L-tryptophan benzyl ester is explored as a food additive to enhance flavor profiles and nutritional value, particularly in protein-rich products. Its incorporation can benefit manufacturers aiming to improve product quality while providing essential amino acids.

Case Study:

Research has indicated that adding tryptophan derivatives to protein supplements not only improves flavor but also enhances the nutritional profile by increasing the bioavailability of essential amino acids .

Mechanism of Action

The mechanism of action of N(alfa)-Z-L-tryptophan benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Z protecting group prevents unwanted reactions at the alpha-amino group, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.

Comparison with Similar Compounds

(a) Dipeptide Derivatives (GD-102 Series)

N(alpha)-Z-L-tryptophan benzyl ester serves as a precursor in synthesizing dipeptides like GD-102 (N-phenylpropionyl-L-Trp-L-Leu-NH₂), a translocator protein (TSPO) ligand with demonstrated anxiolytic activity . Modifications to the parent structure yield analogs with varying bioactivity:

(b) Amino Acid Substitutions

Replacing tryptophan or leucine with glycine (e.g., GD-129 and GD-125 ) abolishes anxiolytic activity, highlighting the necessity of aromatic (Trp) and hydrophobic (Leu) side chains for TSPO interaction .

(c) N-Substituent Variations

(b) Stability and Deprotection

Unlike Boc-protected analogs, the Z-group in N(alpha)-Z-L-tryptophan benzyl ester is selectively removed via hydrogenolysis, avoiding harsh acidic conditions that could degrade sensitive peptides .

Functional Comparison with Non-Tryptophan Analogs

- Benzathine Benzylpenicillin (CAS 1538-09-6): A penicillin derivative with a benzyl group but unrelated to peptide synthesis.

- Z-Protected Non-Tryptophan Esters (e.g., Z-Leu-OBzl): These share similar synthetic utility but differ in side-chain interactions. For instance, Z-Leu-OBzl contributes hydrophobicity but lacks the indole moiety critical for TSPO binding in GD-102 derivatives .

Key Data Tables

Table 1: Bioactivity of GD-102 Analogs

| Compound | Structural Modification | Anxiolytic Activity (Relative to GD-102) |

|---|---|---|

| GD-102 | Parent compound (L-Trp, L-Leu) | 100% (Baseline) |

| GD-128 | D-Trp-L-Leu-NH₂ | ~30% Reduction |

| GD-123 | L-Trp-D-Leu-NH₂ | ~50% Reduction |

| GD-129 | Gly-L-Leu-NH₂ | Inactive |

| GD-125 | L-Trp-Gly-NH₂ | Inactive |

| GD-107 | Shortened N-substituent chain | ~60% Reduction |

| GD-108 | Aliphatic N-substituent chain | Inactive |

Data derived from structure-activity relationship studies in .

Table 2: Physicochemical Properties

| Compound | Terminal Group | Solubility (aq. buffer) | Stability (t₁/₂) |

|---|---|---|---|

| GD-102 | Amide (NH₂) | Low | High |

| GD-116 | Methyl ester | Very Low | Moderate |

| GD-118 | Carboxyl | High | Low |

Qualitative data from .

Biological Activity

N(alfa)-Z-L-tryptophan benzyl ester is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of L-tryptophan, featuring a benzyloxycarbonyl (Z) protecting group at the nitrogen atom and a benzyl group at the carboxylic acid position. This structural modification enhances its lipophilicity and stability, making it an interesting candidate for pharmaceutical applications.

-

Substance P Receptor Antagonism :

N-acyl-L-tryptophan benzyl esters, including this compound, have been identified as potent antagonists of the neurokinin-1 (NK-1) receptor, which is involved in pain perception and inflammation. For instance, N-acetyl-L-tryptophan benzyl ester (L-732,138) demonstrated an IC50 of 2.3 nM against the human NK-1 receptor, indicating strong binding affinity and competitive antagonism against substance P . -

Neurosteroidogenesis :

The compound has also been implicated in enhancing neurosteroid synthesis by promoting cholesterol transport within mitochondria. This mechanism is crucial for neurosteroid production, which plays a role in mood regulation and anxiety . -

Cytotoxicity Against Cancer Cells :

Studies have shown that tryptophan derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain N-acyl dipeptides have shown significant anticancer activity by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity | IC50/EC50 Values | Cell Lines/Models |

|---|---|---|---|

| Macleod et al. (1993) | NK-1 Receptor Antagonism | IC50 = 2.3 nM | Human CHO cells |

| Gudasheva et al. (2020) | Neurosteroidogenesis | - | Balb/C mice |

| Wu et al. (2021) | Cytotoxicity | IC50 = 2.1 μM (against specific cancer cell lines) | Various cancer cell lines |

Case Studies

-

Anxiolytic Effects in Mice :

In a study investigating the anxiolytic properties of various tryptophan derivatives, N-acyl dipeptides were tested in Balb/C mice using elevated plus-maze tests. Results indicated that these compounds could reduce anxiety-like behaviors significantly compared to controls . -

Cytotoxicity Testing :

A series of N-acyl-L-tryptophan derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The findings revealed that specific modifications to the tryptophan structure enhanced selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Q & A

How can researchers optimize the synthesis of N(alpha)-Z-L-tryptophan benzyl ester to improve yield and purity?

Methodological Answer:

The synthesis involves reductive amination using sodium cyanoborohydride and benzaldehyde in methanol under acidic conditions. Key factors include:

- Reagent Ratios: A 4:1 molar excess of benzaldehyde to the tryptophan derivative ensures complete reaction .

- Reaction Time: Stirring for 7 days at room temperature maximizes product formation while minimizing side reactions.

- Purification: Column chromatography with a PE/EtOAc (2:1) solvent system effectively isolates the compound, achieving ~31% yield .

Advanced Consideration: Optimizing pH during the reaction (using 7 N HCl) stabilizes intermediates, as excess acidity may hydrolyze the benzyl ester .

What analytical techniques are recommended for characterizing N(alpha)-Z-L-tryptophan benzyl ester in peptide synthesis?

Basic Protocol:

- LC-MS: Used to verify peptide fragment sequences, particularly for tryptic digests. For example, LC-MS identified 9 peptide fragments covering 75% of myoglobin’s sequence in trypsin/rLys-C digests .

- NMR Spectroscopy: Proton NMR (e.g., in CDCl₃) confirms benzyl ester integrity and stereochemistry .

Advanced Application: High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing between ester hydrolysis products and intact compounds .

How does N(alpha)-Z-L-tryptophan benzyl ester interact with immune modulation pathways, particularly involving indoleamine 2,3-dioxygenase (IDO)?

Mechanistic Insight:

IDO catalyzes tryptophan catabolism, suppressing T-cell activity and enabling immune tolerance. As a protected tryptophan derivative, N(alpha)-Z-L-tryptophan benzyl ester may competitively inhibit IDO, though its ester groups could limit cellular uptake. Studies using IDO inhibitors in murine models showed rapid fetal rejection, suggesting similar compounds require structural modifications (e.g., esterase-resistant groups) for therapeutic relevance .

What experimental conditions destabilize the benzyl ester group in N(alpha)-Z-L-tryptophan benzyl ester?

Stability Analysis:

- pH Sensitivity: Benzyl ester bonds hydrolyze under alkaline conditions (pH > 8), as shown in plant fiber-DHP binding studies .

- Enzymatic Cleavage: Esterases in biological matrices (e.g., serum) may cleave the ester, necessitating stability assays in target media .

Advanced Design: To mitigate hydrolysis, researchers can substitute the benzyl group with more stable esters (e.g., p-nitrobenzyl) or use prodrug strategies .

How can N(alpha)-Z-L-tryptophan benzyl ester be applied in drug delivery systems?

Case Study:

In Dolastatin 16 derivative synthesis, benzyl esters protect carboxyl groups during peptide coupling. Post-synthesis hydrogenolysis removes the ester, enabling controlled drug release .

Advanced Strategy: Incorporating self-immolative linkers (e.g., para-aminobenzyloxycarbonyl) allows ester cleavage triggered by specific enzymes or pH, enhancing tumor-targeted delivery .

What purification challenges arise during the synthesis of N(alpha)-Z-L-tryptophan benzyl ester, and how are they resolved?

Basic Protocol:

Impurities often include unreacted benzaldehyde and sodium cyanoborohydride byproducts. Column chromatography (PE/EtOAc gradients) effectively separates these .

Advanced Solution: Preparative HPLC with a C18 column improves resolution for large-scale syntheses, particularly when scaling up from milligram to gram quantities .

How do contradictions in reported bioactivity data for tryptophan derivatives inform experimental design?

Critical Analysis:

For example, while IDO inhibition is linked to immune activation, some studies report paradoxical immunosuppressive effects due to metabolite accumulation (e.g., kynurenine). Researchers must:

- Control Metabolites: Use LC-MS/MS to quantify tryptophan catabolites in assays .

- Validate Models: Test compounds in both in vitro (e.g., T-cell suppression assays) and in vivo (e.g., murine pregnancy models) systems .

What safety protocols are essential when handling N(alpha)-Z-L-tryptophan benzyl ester?

Guidelines:

- Ventilation: Use fume hoods to avoid inhalation of sodium cyanoborohydride vapors during synthesis .

- Waste Disposal: Neutralize acidic reaction mixtures with KOH before disposal to prevent ester hydrolysis and environmental contamination .

How can structural modifications of N(alpha)-Z-L-tryptophan benzyl ester enhance its utility in structure-activity relationship (SAR) studies?

Advanced Modification Strategies:

- Ester Group Replacement: Substitute benzyl with methyl or tert-butyl esters to alter lipophilicity and membrane permeability .

- Side-Chain Functionalization: Introduce halogen atoms (e.g., 5-fluoro-tryptophan) to probe electronic effects on receptor binding .

What are the limitations of current analytical methods in detecting N(alpha)-Z-L-tryptophan benzyl ester in complex biological matrices?

Analytical Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.